SNX-2112

描述

SNX-2112 is a heat shock protein 90 (Hsp90) inhibitor.

作用机制

Target of Action

SNX-2112, also known as PF-04928473, is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in maintaining the conformational stability of client proteins, which regulate cell proliferation, survival, and apoptosis .

Mode of Action

This compound competitively binds to the N-terminal ATP-binding pocket of Hsp90 . This binding inhibits the function of Hsp90, leading to the degradation of its client proteins . This compound has been shown to inhibit the activation of key signaling proteins such as Akt and extracellular signal-related kinase (ERK) .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the Akt/mTOR signaling pathway, leading to decreased phosphorylation of Akt, mTOR, S6, and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) . It also suppresses the Wnt/β-catenin signaling pathway . Furthermore, it downregulates epithelial-mesenchymal transition (EMT), reducing the expression levels of matrix metallopeptidase (MMP)-9, MMP-2, SLUG, SNAIL, β-catenin, and Vimentin .

Pharmacokinetics

It is known that this compound is delivered orally via its prodrug, snx-5422 . This suggests that this compound has good oral bioavailability.

Result of Action

This compound has potent anti-tumor activity. It inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors . It also induces apoptosis via caspase-8, -9, -3, and poly (ADP-ribose) polymerase cleavage . In non-small cell lung cancer (NSCLC), it has been shown to induce apoptosis and inhibit the proliferation, invasion, and migration of NSCLC cells .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, it has been shown to overcome the growth advantages conferred by interleukin-6, insulin-like growth factor-1, and bone marrow stromal cells . .

生化分析

Biochemical Properties

SNX-2112 selectively binds to the ATP pocket of Hsp90α and Hsp90β with a Kd of 30 nM, uniformly more potent than 17-AAG . It has been found to inhibit cell growth in a time- and dose-dependent manner more potently than 17-AAG, a traditional Hsp90 inhibitor . The molecular mechanisms of cell-growth inhibition by this compound involve activation of the mitochondrial apoptotic pathway and the degradation of breast cancer-related proteins .

Cellular Effects

This compound has shown potent effects on cancer cell proliferation, degradation of key Hsp90 client proteins, and activity as an orally delivered agent in all mouse xenograft models tested . It has been found to significantly decrease the viability, colony formation ability, and migration of HeLa and U14 cells . The invasiveness of HeLa cells and the proteins involved in metastasis were markedly reduced after this compound treatment .

Molecular Mechanism

This compound inhibits the protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway in HeLa cells by decreasing the phosphorylation of Akt, mTOR, S6, and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) . It also reduces the expression levels of the endoplasmic reticulum (ER)-localized molecular chaperones, Calnexin and BiP, and unfolded protein response (UPR)-related proteins IRE1α and PERK, suggesting that this compound can suppress ER stress and thus, inactivate the UPR in HeLa cells .

Temporal Effects in Laboratory Settings

This compound has shown to inhibit cell growth in a time- and dose-dependent manner . In the MTT assay, this compound inhibited A-375 cells with IC50 values of 1.25 μM at 48h . In the western blot assay, 0.2 M this compound significantly reduced several growth-related Hsp90 client proteins such as Akt, p-Akt, IKKα, B-Raf, Erk1/2, p-Erk1/1, GSK3β and Chk1 in a time-dependent manner after 24h treatment .

Dosage Effects in Animal Models

This compound, delivered orally as SNX-5422, has exhibited potent effects as a single agent and in combination with erlotinib in both the A431 EGFR -over expressing xenograft model (ED50 25 mg/kg 3X weekly PO) and the NCI-H1975 mutant-EGFR xenograft model (ED50 15 mg/kg 3X weekly PO) .

Metabolic Pathways

This compound is known to inhibit the Akt/mTOR signaling pathway , which plays a crucial role in regulating the cell cycle, protein synthesis, and cell survival. It also suppresses ER stress and thus, inactivates the UPR in HeLa cells .

Transport and Distribution

SNX-5422, the prodrug of this compound, is rapidly converted to this compound in the body . It accumulates in tumor tissues relative to normal tissues , suggesting a preferential distribution towards cancerous cells.

Subcellular Localization

As an Hsp90 inhibitor, this compound is expected to localize in the cytoplasm where Hsp90 is predominantly found. Hsp90 is a cytosolic chaperone that plays a key role in the folding, stability, and function of many proteins .

生物活性

SNX-2112 is a synthetic inhibitor of heat shock protein 90 (Hsp90) that has garnered attention for its potential as an anticancer agent. Its biological activity has been extensively studied, particularly in the context of various cancers, including breast cancer, melanoma, and non-small cell lung cancer (NSCLC). This article reviews the mechanisms of action, efficacy, and research findings related to this compound.

Hsp90 is a molecular chaperone that stabilizes numerous client proteins involved in cell proliferation and survival. Inhibition of Hsp90 by this compound leads to the degradation of these client proteins, resulting in apoptosis and cell cycle arrest. Key mechanisms include:

- Degradation of Oncogenic Proteins : this compound induces the degradation of critical signaling proteins such as MET, HER2, EGFR, and AKT, disrupting downstream signaling pathways like Ras/Raf/MEK/MAPK and PI3K/AKT .

- Induction of Apoptosis : The compound activates both mitochondrial and death receptor-mediated apoptotic pathways. This is evidenced by the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL), upregulation of pro-apoptotic factors (Bax), and activation of caspases .

- Cell Cycle Arrest : this compound has been shown to induce G2/M cell cycle arrest in various tumor cell lines .

In Vitro Studies

This compound has demonstrated potent antitumor activity across multiple cancer cell lines:

| Cell Line | IC50 (nmol/L) | Effect |

|---|---|---|

| EBC-1 | 25.2 | Growth inhibition |

| MKN-45 | 30.3 | Growth inhibition |

| GTL-16 | 35.6 | Growth inhibition |

| A549 | 0.50 ± 0.01 μM | Significant proliferation inhibition |

| H1299 | 1.14 ± 1.11 μM | Significant proliferation inhibition |

| H1975 | 2.36 ± 0.82 μM | Significant proliferation inhibition |

These findings indicate that this compound effectively inhibits cell proliferation in a dose-dependent manner across various cancer types .

In Vivo Studies

In animal models, this compound has shown promising results:

- Xenograft Models : In nude mice bearing MET-amplified tumor xenografts, this compound exhibited significant antitumor efficacy when delivered via its prodrug SNX-5542 .

- Multiple Myeloma : Studies have shown that this compound not only inhibits tumor growth but also affects the bone marrow microenvironment by blocking angiogenesis and osteoclastogenesis .

Case Studies

- Breast Cancer : In a study focusing on breast cancer cells, treatment with this compound led to significant apoptosis through caspase activation and degradation of HER2 and other client proteins .

- Melanoma : Research on A375 melanoma cells demonstrated that this compound induced both apoptosis and autophagy, highlighting its potential as a targeted therapy agent .

- Combination Therapies : Investigations into the combination of this compound with other chemotherapeutics (e.g., cisplatin) have shown enhanced efficacy in head and neck squamous cell carcinoma, although antagonistic effects were noted when combined with 5-FU in esophageal cancer models .

属性

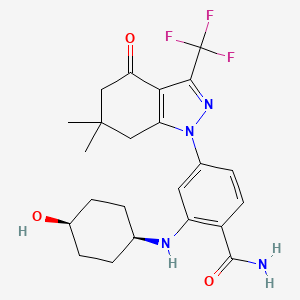

IUPAC Name |

4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3N4O3/c1-22(2)10-17-19(18(32)11-22)20(23(24,25)26)29-30(17)13-5-8-15(21(27)33)16(9-13)28-12-3-6-14(31)7-4-12/h5,8-9,12,14,28,31H,3-4,6-7,10-11H2,1-2H3,(H2,27,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVRYNYOPQZKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025695 | |

| Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908112-43-6, 945626-71-1 | |

| Record name | SNX-2112 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908112436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SNX-2112 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945626711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNX-2112 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10C9P3FFOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。